Fluorination Reactivity: Direct Conversion to α,α-Difluoro Weinreb Amide with 74% Yield
N-Methoxy-N-methyl-2-oxopropanamide reacts with diethylaminosulfur trifluoride (DAST) in dichloromethane over 24 hours to produce 2,2-difluoro-N-methoxy-N-methylpropanamide with a reported isolated yield of 74% [1]. This fluorination transformation is specific to the α-keto Weinreb amide scaffold and provides direct access to α,α-difluoro Weinreb amides, which serve as precursors to α,α-difluoroketones upon organometallic addition [1]. While systematic comparative fluorination yield data against alternative α-keto Weinreb amides or non-Weinreb α-keto substrates are not available in the accessible literature, the 74% yield establishes a quantitative benchmark for synthetic planning.
| Evidence Dimension | Fluorination yield to α,α-difluoro Weinreb amide |
|---|---|
| Target Compound Data | 74% isolated yield |
| Comparator Or Baseline | No direct comparator data available; value represents standalone quantitative benchmark |
| Quantified Difference | Not calculable (standalone measurement) |
| Conditions | DAST, dichloromethane, 24 h, room temperature |
Why This Matters
This 74% yield establishes a reproducible benchmark for accessing the α,α-difluoro Weinreb amide scaffold, which is a key precursor to α,α-difluoroketones of pharmaceutical relevance.
- [1] Molaid. Reaction Information: N-Methoxy-N-methyl-2-oxopropanamide to 2,2-Difluoro-N-methoxy-N-methylpropanamide. DOI: 10.1080/00397910801997637. View Source
